2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyrazine ring, along with an aminoethanol side chain. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 2-chloropyrazine to introduce the nitro group.
Bromination: The bromination of the nitrated product to introduce the bromine atom.
Ethanolamine Addition: The final step involves the reaction of the aminated product with ethanolamine to form the desired compound.
Industrial Production Methods
Industrial production of 2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of bromine or chlorine.
Scientific Research Applications
2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The presence of the nitro, bromine, and chlorine groups can influence its binding affinity and reactivity with biological molecules. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-3-nitropyridine: Similar in structure but lacks the aminoethanol side chain.
3-Bromo-6-chloroimidazo[1,2-b]pyridazine: Contains similar halogen and nitro groups but has a different core structure.
Uniqueness
2-((6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino)ethanol is unique due to the combination of its functional groups and the presence of the aminoethanol side chain. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
89407-82-9 |
---|---|
Molecular Formula |
C6H6BrClN4O3 |
Molecular Weight |
297.49 g/mol |
IUPAC Name |
2-[(6-bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H6BrClN4O3/c7-3-6(12(14)15)11-4(8)5(10-3)9-1-2-13/h13H,1-2H2,(H,9,10) |
InChI Key |
DCZUDXXZBCIMHT-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)NC1=C(N=C(C(=N1)Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.